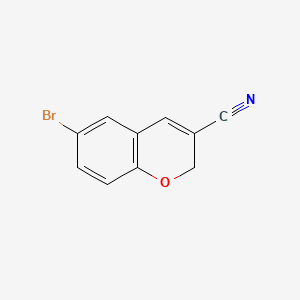

6-bromo-2H-chromene-3-carbonitrile

Description

Overview of the Chromene Nucleus as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" was introduced to describe molecular structures that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. nih.govdntb.gov.ua The chromene nucleus, which consists of a benzene (B151609) ring fused to a pyran ring, is a prime example of such a scaffold. mdpi.comnih.govresearchgate.net It is a common structural motif found in a variety of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.netresearchgate.netbenthambooks.com

The widespread presence of the chromene core in nature has inspired extensive research into its synthetic derivatives. These efforts have revealed a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticoagulant properties. researchgate.netresearchgate.netbenthamdirect.comorientjchem.org The ability of chromene derivatives to interact with a wide array of cellular targets, such as enzymes and receptors, underscores their importance in drug discovery and development. researchgate.netbenthambooks.comresearchgate.net The structural versatility of the chromene ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. nih.gov

Table 1: Reported Biological Activities of Chromene Derivatives

| Biological Activity | References |

|---|---|

| Anticancer | researchgate.netorientjchem.org |

| Antimicrobial | mdpi.comresearchgate.net |

| Antiviral | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antioxidant | mdpi.comtandfonline.com |

Significance of Nitrile Functionality in Chemical Synthesis and Biological Activity

The nitrile group (–C≡N), also known as a cyano group, is a versatile functional group in organic chemistry. ebsco.comwikipedia.org Its linear geometry and unique electronic properties make it a valuable component in the design of new molecules. nih.govfiveable.me In chemical synthesis, nitriles serve as important intermediates, readily transformed into other functional groups such as amines, carboxylic acids, and amides. ebsco.comslideshare.net This reactivity allows for the construction of complex molecular architectures from simpler precursors. nih.gov

In the context of medicinal chemistry, the incorporation of a nitrile group can significantly influence a molecule's biological activity. nih.govrsc.org It can act as a bioisostere for other functional groups like carbonyls and hydroxyls, participating in hydrogen bonding interactions with biological targets. nih.govtandfonline.com The nitrile group can enhance a drug's binding affinity, improve its pharmacokinetic profile, and even confer resistance to metabolic degradation. nih.govrsc.org Over 30 nitrile-containing pharmaceuticals have been approved for a wide range of clinical applications, highlighting the importance of this functional group in drug design. wikipedia.orgnih.gov

Importance of Halogen Substitution (Bromine) in Chromene Derivatives

Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.netnih.govtutorchase.com Bromine, in particular, offers several advantages in drug design. ump.edu.plump.edu.pl Its size and electronegativity can influence a molecule's conformation and its interactions with biological targets. researchgate.netdiscoveryoutsource.com The introduction of a bromine atom can lead to increased therapeutic activity, altered metabolic pathways, and a longer duration of action. ump.edu.plump.edu.pl

The presence of bromine can also facilitate the formation of "halogen bonds," a type of non-covalent interaction between the halogen atom and an electron-rich atom like oxygen or nitrogen. acs.orgresearchgate.net These bonds can enhance the binding affinity and selectivity of a drug for its target protein. researchgate.nettutorchase.com In the case of chromene derivatives, the substitution of a bromine atom can significantly impact their biological activity, including their cytotoxic effects against cancer cell lines. nih.gov

Table 2: Impact of Bromine Substitution in Drug Design

| Effect | References |

|---|---|

| Increased therapeutic activity | ump.edu.plump.edu.pl |

| Altered metabolism | ump.edu.plump.edu.pl |

| Enhanced binding affinity | researchgate.nettutorchase.com |

Contextualization of 6-Bromo-2H-chromene-3-carbonitrile within the Chromene Compound Class

The compound this compound integrates the key structural features discussed above: a chromene nucleus, a nitrile group, and a bromine substituent. The synthesis of related 6-bromo-chromene derivatives has been reported through various chemical reactions. For instance, 6-bromo-2-oxo-2H-chromene-3-carbonitrile can be synthesized via a Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate. smolecule.com Other synthetic routes have been developed for similar brominated chromene structures. researchgate.netmdpi.com

Research into the biological activities of brominated chromene derivatives has shown promising results. For example, some 6-bromo-2-amino-4H-chromene-3-carbonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Specifically, a dimer of 2-imino-6-bromo-2H-chromene-3-carbonitrile has been synthesized and characterized. mdpi.comresearchgate.net While direct and extensive research on the specific biological profile of this compound is not widely available in the provided search results, the known activities of its constituent parts and related compounds suggest its potential as a subject for further investigation in medicinal chemistry. The combination of the privileged chromene scaffold, the versatile nitrile group, and the modulating bromine atom makes it a compound of significant interest within the broader class of chromene derivatives.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAGUJHXCCKDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206171 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-68-7 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 6 Bromo 2h Chromene 3 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C3 position is a key functional handle, participating in various transformations that allow for the elaboration of the molecule's structure. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom can be protonated to activate the group.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid, two fundamental transformations in organic synthesis. nih.govrsc.org The reaction typically proceeds in two stages: the initial hydration of the nitrile produces a primary amide intermediate (a carboxamide), which can often be isolated. Upon further heating in the presence of aqueous acid or base, this amide is hydrolyzed to the corresponding carboxylic acid. nih.gov

For 6-bromo-2H-chromene-3-carbonitrile, this reaction pathway converts the nitrile into a carboxylic acid at the C3 position, yielding 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. scispace.com This transformation is significant as it provides access to a different class of coumarin (B35378) derivatives with potential for further reactions, such as esterification or amidation. A related synthesis involves the Knoevenagel condensation of 5-bromosalicylaldehyde (B98134) with malonic acid, which also yields the C3-carboxylic acid derivative. scispace.com

Table 1: Hydrolysis of this compound

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | Acid or Base, H₂O, Heat | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | nih.govscispace.com |

Nucleophilic Additions and Cyclizations

The polarized carbon-nitrogen triple bond of the nitrile group readily undergoes nucleophilic addition. rsc.org A classic example is the addition of Grignard reagents, which attack the electrophilic carbon atom. The initial product is an imine anion salt, which upon acidic workup, hydrolyzes to a ketone. nih.govorganic-chemistry.org This reaction allows for the introduction of a new carbon-carbon bond and the formation of a 3-acyl-chromene derivative from the 3-carbonitrile precursor.

Furthermore, the nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. nih.gov By reacting with dinucleophiles, the nitrile can be incorporated into a new ring system. For instance, reactions with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or other diazole rings fused or attached to the chromene core. While specific examples starting directly from this compound are not extensively documented, the analogous reactivity of related 3-acetyl-6-bromo-2H-chromen-2-one demonstrates the feasibility of such cyclizations at the C3 position.

Reactions at the Chromene Ring System

The chromene ring itself possesses reactive sites, notably the carbon-carbon double bond of the dihydropyran ring, which can participate in various addition and cycloaddition reactions.

Arylation Reactions

Palladium-catalyzed C-H arylation reactions represent a powerful tool for forging carbon-carbon bonds directly onto a heteroaromatic core. Research has demonstrated that the 2H-chromene skeleton can undergo such transformations. Specifically, the palladium-catalyzed arylation of a generic 2H-chromene with aryl halides has been reported as a key step in the synthesis of complex, biologically relevant pyrano[2,3-c]carbazole frameworks. nih.gov In this strategy, the arylation occurs at the C4 position of the chromene ring. The optimization of these Suzuki-Miyaura type cross-couplings often involves screening various palladium catalysts, bases, and solvents to achieve high yields. rsc.org This methodology highlights the potential for direct functionalization of the chromene ring system, complementing reactions at the nitrile or bromo-substituted positions.

Cycloaddition Reactions

The endocyclic double bond within the 2H-chromene ring system is an active participant in cycloaddition reactions, serving as a 2π component in various transformations. google.com Iron(III) salts have been shown to catalyze a tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. nih.gov In this process, one chromene molecule acts as a diene (after ring-opening to an ortho-quinone methide) and another acts as a dienophile, leading to the formation of complex dimeric tetrahydrochromeno[2,3-b]chromene structures. nih.gov

Both intermolecular and intramolecular cycloadditions are possible. Studies have shown that [2+2] photocycloadditions can proceed, while [2+4] cycloadditions (Diels-Alder reactions) with the chromene double bond acting as the dienophile are also feasible, providing access to complex polycyclic systems. nih.govgoogle.com A formal [3+3] cycloaddition has also been developed as a convergent method for synthesizing the 2H-chromene core itself. nih.gov

Transformations Involving the Bromine Substituent

The bromine atom at the C6 position of the benzene (B151609) ring is an aryl bromide, making it a prime site for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Prominent examples include the Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, the Heck reaction with alkenes to introduce vinyl groups, the Sonogashira coupling with terminal alkynes to install alkynyl moieties, and the Buchwald-Hartwig amination to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These transformations allow for extensive diversification of the this compound scaffold. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group at the C6 position, significantly altering the electronic and steric properties of the molecule. Similarly, a Buchwald-Hartwig amination would provide access to 6-amino-2H-chromene derivatives. nih.govorganic-chemistry.org The efficiency of these reactions depends heavily on the choice of palladium catalyst, ligand, base, and reaction conditions. wikipedia.orgnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 6-Aryl-2H-chromene derivative | rsc.orgorganic-chemistry.org |

| Heck | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂ / Phosphine Ligand | 6-Vinyl-2H-chromene derivative | organic-chemistry.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 6-Alkynyl-2H-chromene derivative | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base | 6-Amino-2H-chromene derivative | wikipedia.orgnih.gov |

Biological Activity and Mechanisms of Action of 6 Bromo 2h Chromene 3 Carbonitrile and Its Analogues

Antimicrobial Activity

Chromene derivatives are recognized for their potential as antimicrobial agents. The unique structural features of 6-bromo-2H-chromene-3-carbonitrile and its related compounds contribute to their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Properties (e.g., against Staphylococcus aureus)

Several studies have highlighted the antibacterial potential of chromene derivatives. For instance, some 6-bromo-2-oxo-2H-chromene-3-carbonitrile derivatives have demonstrated moderate activity against Staphylococcus aureus, a bacterium responsible for a range of infections. smolecule.com Research into halogenated 3-nitro-2H-chromenes has shown that while mono-halogenated versions exhibit moderate anti-staphylococcal effects, tri-halogenated derivatives display potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene emerged as a particularly effective agent against these resistant strains. nih.gov

The structure-activity relationship is critical, with the 3-nitrochromene scaffold being a key pharmacophore for inhibitory action. The presence of bromo-substitutions at the 6- and 8-positions of the 3-nitrochromene significantly enhances this inhibitory activity. researchgate.net Further modifications, such as the synthesis of thiazoles, arylazothiazoles, and pyrazoles linked to a thiazolyl coumarin (B35378) derived from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, have yielded compounds with strong inhibitory effects against both Gram-positive (Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria. semanticscholar.org The antibacterial activity of these compounds is often dependent on the specific substitution patterns on the chromene core. nih.gov

Antifungal Properties

The scope of antimicrobial activity extends to antifungal properties. Synthesized 2-amino-3-cyano-4H-chromene derivatives have been evaluated for their in-vitro antifungal activity against Candida albicans and Fusarium oxysporum, with some compounds showing excellent results compared to standard reference drugs. nanobioletters.com Additionally, coumarin derivatives, the core structure of the compound , have been noted for their fungicidal properties. mdpi.com The development of novel 2H-chromene derivatives bearing phenylthiazolidinones has also resulted in compounds with remarkable activity against various fungi. mdpi.com

Anticancer and Antiproliferative Activities

The potential of this compound and its analogues as anticancer agents has been extensively investigated. These compounds have shown efficacy against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of tubulin polymerization.

Activity against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116)

Derivatives of 6-bromo-2H-chromene have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For example, newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293), thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) derivatives linked to the 3-position of a 6-bromo-2H-chromen-2-one have shown promising antitumor activity against the liver carcinoma cell line (HepG-2). mdpi.com Specifically, certain pyrazolo[1,5-a]pyrimidine and thiazole derivatives exhibited potent activity against this cell line. mdpi.com

Similarly, halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from 6-bromo-3-hydroxychromone, have been evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov Many of these compounds induced cytotoxic effects in a dose-dependent manner. nih.gov Other 2-amino-4H-chromene-3-carbonitrile derivatives have also shown growth inhibitory activities against the T47D human breast cancer cell line. researchgate.net Furthermore, some 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile compounds have displayed significant antiproliferative activity against three different cancer cell lines. nih.gov

Induction of Apoptosis

A key mechanism through which these chromene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have been shown to induce apoptotic death in MCF-7 breast cancer cells. nih.gov Likewise, 2-amino-4H-chromene-3-carbonitrile derivatives have been recognized for their ability to induce apoptosis in tumor cells, including those resistant to other chemotherapy drugs. nih.gov The conjugation of these compounds with gold nanoparticles has been shown to enhance their apoptosis-inducing capabilities in the T47D breast cancer cell line. researchgate.net The apoptotic modulation effect is a critical aspect of the activity of 4-Aryl-4H-chromenes, leading to growth inhibition and cell death. nih.gov

Tubulin Inhibition

Another significant mechanism of action for the anticancer activity of chromene derivatives is the inhibition of tubulin polymerization. Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting tubulin function, these compounds can arrest the cell cycle and inhibit cancer cell proliferation.

4-Aryl-4H-chromenes, a class of compounds that includes analogues of this compound, have been identified as potent inducers of apoptosis through tubulin inhibition. nih.gov The substitution at the 4-position of the chromene ring is considered critical for this activity. nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, leading to the inhibition of microtubule assembly. nih.gov This disruption of the microtubule network ultimately triggers apoptosis. The development of 4-aryl-4H-chromenes as anticancer agents has led to drug candidates with potent vascular disrupting activity and in vivo efficacy. nih.gov

Data Tables

Table 1: Antibacterial Activity of Selected Chromene Derivatives

| Compound/Derivative Class | Target Bacterium | Observed Activity | Reference |

| 6-Bromo-2-oxo-2H-chromene-3-carbonitrile derivatives | Staphylococcus aureus | Moderate activity | smolecule.com |

| Tri-halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus & S. epidermidis | Potent activity (MIC values of 1–8 μg/mL) | nih.gov |

| Thiazolyl coumarin derivatives from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Enterococcus faecalis (Gram-positive) | Strong inhibition | semanticscholar.org |

| Thiazolyl coumarin derivatives from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Pseudomonas aeruginosa (Gram-negative) | Strong activity | semanticscholar.org |

Table 2: Anticancer Activity of Selected Chromene Derivatives

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

| Pyrazolo[1,5-a]pyrimidine and thiazole derivatives of 6-bromo-2H-chromen-2-one | HepG-2 (Liver Carcinoma) | Antiproliferative | mdpi.com |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives | MCF-7 (Breast Cancer) | Cytotoxicity, Induction of Apoptosis | nih.gov |

| 2-Amino-4H-chromene-3-carbonitrile derivatives | T47D (Breast Cancer) | Growth Inhibition, Induction of Apoptosis | researchgate.net |

| 4-Aryl-4H-chromenes | Various | Tubulin Inhibition, Induction of Apoptosis | nih.govnih.gov |

Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic pathway of apoptosis, and their inhibition is a key strategy in cancer therapy. Analogues of this compound have been identified as effective inhibitors of anti-apoptotic Bcl-2 proteins.

One notable analogue, HA14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), and its related compounds function as inhibitors of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis. Studies have also shown that the 6-bromo substituent on some chromene structures is not essential for bioactivity, suggesting that the 6-position can accommodate other functional groups. scirp.org Another analogue, SV30, which is an ethyl [2-amino-6-bromo-4-diethylmalonate]-4H-chromene-3-carboxylate, has been shown to trigger cell death and potentiate the decrease in mitochondrial membrane potential. scirp.org

Furthermore, research into 2-amino-4H-chromenes has highlighted (4H-chromen-4-yl)cyanoacetate derivatives as inhibitors of the Bcl-2 protein and inducers of apoptosis. nih.gov In studies involving acute myeloid leukemia (AML) cell lines, novel 2-amino-chromene-3-carbonitriles demonstrated cytotoxicity by targeting Bcl-2. These compounds were found to decrease levels of Bcl-2 and increase levels of the pro-apoptotic protein caspase-9.

| Compound / Derivative Class | Target Protein(s) | Observed Effect | Reference |

| HA14-1 Analogue | Bcl-2, Bcl-xL, Bcl-w | Inhibition, Apoptosis Induction | scirp.org |

| (4H-chromen-4-yl)cyanoacetate | Bcl-2 | Inhibition, Apoptosis Induction | nih.gov |

| 2-Amino-chromene-3-carbonitriles | Bcl-2 | Decreased Bcl-2 levels, Increased caspase-9 |

Enzyme Inhibition (e.g., EGFR, hCAII, MMP-2, Acetylcholinesterase, Class I Histone Deacetylase)

The chromene-3-carbonitrile scaffold has been extensively explored as a source of potent enzyme inhibitors across various classes, demonstrating its versatility in targeting enzymes implicated in cancer, neurological disorders, and other diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 2-amino-4H-chromene derivatives have shown significant antiproliferative activity by inhibiting EGFR. For instance, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile demonstrated promising inhibitory efficacy against both EGFR and VEGFR-2 kinases, with potency comparable to the reference inhibitor Sorafenib. mdpi.com Other studies found that specific oxospiro[chromene-4,3-indoline] derivatives were potent inhibitors of both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant kinase. researchgate.net However, a 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile derivative showed relative selectivity for Src kinase over EGFR, with an IC₅₀ greater than 300 µM for the latter. nih.gov

Human Carbonic Anhydrase (hCA) Inhibition: Chromene derivatives have been identified as selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII, which are key targets for treating hypoxic tumors. tandfonline.comtandfonline.comnih.gov Studies on 2H-chromene and 7H-furo-chromene derivatives revealed that while the substitution pattern on the scaffold influenced potency, the selectivity for isoforms IX and XII over the cytosolic hCA I and hCA II was generally conserved. tandfonline.comtandfonline.com One of the most notable 2H-chromene derivatives, EMAC10163b, inhibited hCA IX and XII with Kᵢ values of 0.53 µM and 0.47 µM, respectively. tandfonline.com Additionally, chromene-linked bis-indole derivatives have been developed as a novel non-sulfonamide class of hCA IX inhibitors, with one cyano-substituted compound showing a Kᵢ of 2.73 μM. nih.gov Some 4H-chromene/sulfonamide hybrids moderately inhibited the cytosolic hCA II isoform, though with less potency than for the tumor-associated isoforms. nih.gov

Matrix Metalloproteinase-2 (MMP-2) Inhibition: In the context of cancer metastasis, which is critical for tumor progression, certain chromene derivatives have been evaluated for their ability to inhibit matrix metalloproteinases. Specific chromene-azo sulfonamide hybrids demonstrated inhibitory activity against the MMP-2 enzyme, a key component in cancer cell survival and expansion. nih.gov

Acetylcholinesterase (AChE) Inhibition: The chromene scaffold is also a basis for inhibitors of cholinesterases, which are targets in the management of Alzheimer's disease. drugs.comyoutube.com A series of imino-2H-chromene derivatives were evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov One derivative bearing a benzyl (B1604629) pendant was identified as the best inhibitor of both AChE and BChE in its series. nih.gov Other research on amino-7,8-dihydro-4H-chromenone derivatives also highlighted their potential as cholinesterase inhibitors, with structure-activity relationships indicating that the amine and nitrile groups on the chromenone ring are essential for interaction with the enzyme's active site. nih.gov

Class I Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are important epigenetic regulators and targets for cancer therapy. youtube.com Azo-sulfa fused chromone (B188151) motifs have been synthesized and tested for their ability to inhibit class I HDACs. While some compounds in the series showed remarkable cytotoxicity against cancer cell lines, specific derivatives also exhibited effective in-vitro inhibition of histone deacetylase-1 and -2. nih.gov

| Enzyme Target | Derivative Class | Key Findings | IC₅₀ / Kᵢ Values | Reference |

| EGFR | 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile | Potent inhibition of EGFR and VEGFR-2 | IC₅₀ = 2.4-3.2 µg/mL (cell lines) | mdpi.com |

| EGFR | Oxospiro[chromene-4,3-indoline] | Potent inhibition of EGFRWT and EGFRT790M | IC₅₀ = 12.8 nM (EGFRT790M) | researchgate.net |

| hCA IX & XII | 2H-chromene derivatives | Selective inhibition of tumor-associated isoforms | Kᵢ = 0.47-0.53 µM | tandfonline.com |

| hCA IX | Chromene-linked bis-indole | Selective non-sulfonamide inhibitor | Kᵢ = 2.73 µM | nih.gov |

| hCA II | 4H-chromene/sulfonamide hybrids | Moderate inhibition | IC₅₀ = 163.8-711.16 µM | nih.gov |

| MMP-2 | Chromene-azo sulfonamide hybrids | Inhibition of enzyme expression | - | nih.gov |

| AChE & BChE | Imino-2H-chromene | Dual inhibition | BChE IC₅₀ = 3.3 µM | nih.gov |

| BChE | Amino-7,8-dihydro-4H-chromenone | Competitive inhibition | Kᵢ = 0.55 µM | nih.gov |

| HDAC-1 / -2 | Azo-sulfa fused chromone | Inhibition of Class I HDACs | - | nih.gov |

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies on this compound analogues have provided valuable insights for designing more potent and selective anticancer agents. The 4H-chromene-3-carbonitrile scaffold has proven to be a promising framework that can be optimized for improved activity. nih.gov

Studies on a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles revealed that 6-bromo derivatives exhibited promising cytotoxic activity against several cancer cell lines, including MDA-MB-231, MCF-7, and T47D, with IC₅₀ values ranging from 3.46 to 18.76 μg/mL. nih.gov These compounds were found to be more potent than the standard drug etoposide, indicating that the 4-(nitroalkyl) moiety on the 2-amino-4H-chromene-3-carbonitrile core could be a basis for developing novel anticancer agents. nih.gov

In the context of Src kinase inhibition, SAR studies of 4-aryl substituted 2-amino-7-dimethylamino-4H-chromene-3-carbonitriles showed that substitution on the 4-phenyl ring was critical for activity. nih.gov Compounds with 2-chlorophenyl, 3-nitrophenyl, and 2,3-dichlorophenyl substitutions displayed Src kinase inhibitory effects with IC₅₀ values between 11.1 and 18.3 µM. nih.gov This suggests that electron-withdrawing groups on the aryl ring at the C4 position enhance inhibitory activity.

Furthermore, research on derivatives of 3-acetyl-6-bromo-2H-chromen-2-one led to the synthesis of various heterocyclic compounds with antiproliferative properties. Pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives showed promising antitumor activity against a liver carcinoma cell line (HEPG2-1), with IC₅₀ values as low as 2.70 µM.

Anti-inflammatory Activity

The chromene scaffold is present in many natural and synthetic compounds that exhibit anti-inflammatory properties. Coumarins, the parent class of compounds, are known to be potential agents for treating inflammation, an effect often linked to their antioxidant properties.

Derivatives of 2-phenyl-4H-chromen-4-one have been specifically investigated for their anti-inflammatory effects. In one study, a lead compound was found to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. This compound also effectively prevented the LPS-induced increase of pro-inflammatory cytokines IL-6 and TNF-α in an in vivo mouse model. The mechanism was determined to be the suppression of the TLR4/MAPK signaling pathway.

Antiprotozoal and Antileishmanial Activity

Analogues of this compound have demonstrated potential as agents against protozoal infections, particularly leishmaniasis. Leishmaniasis is caused by protozoan parasites of the Leishmania genus, and new treatments are urgently needed due to issues with drug resistance and toxicity of current therapies. youtube.com

A series of novel chalconoids incorporating a 6-chloro-2H-chromen-3-yl group were synthesized and evaluated against the promastigote form of Leishmania major. All of the tested compounds showed high in vitro antileishmanial activity, with effective concentrations below 3.0 µM. Importantly, cytotoxicity assessments against mouse peritoneal macrophages indicated that these compounds exert their antileishmanial effects at non-cytotoxic concentrations.

Antiviral Activity

The 4H-chromene scaffold is recognized as having a wide range of biological applications, including antiviral activity. nih.gov Research has explored various chromene derivatives for their potential to combat viral infections.

Novel bis(4H-chromene-3-carbonitrile) derivatives have been synthesized and investigated for their anti-influenza properties against the H5N1 virus. These studies revealed promising antiviral activity, suggesting that these compounds could serve as a basis for the development of new therapeutic agents against influenza. Furthermore, monoterpene-derived hexahydro-2H-chromenes have also been studied, with several compounds exhibiting antiviral activity against influenza A virus (H1N1pdm09). researchgate.net One fluorine-containing derivative, in particular, showed potent anti-influenza activity coupled with low cytotoxicity. researchgate.net

Other Reported Biological Activities

In addition to the specific activities detailed above, the this compound framework and its analogues have been associated with other biological effects.

Antibacterial Activity: Derivatives of 6-bromo-2-oxo-2H-chromene-3-carbonitrile are reported to possess antimicrobial properties. One study noted moderate antibacterial activity against Staphylococcus aureus.

Tyrosinase Inhibition: A series of novel 4H-chromene-3-carbonitrile derivatives were synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production whose overactivity leads to skin hyperpigmentation. One compound emerged as the most effective inhibitor with an IC₅₀ of 35.38 µM, acting via a competitive inhibition mechanism. nih.govnih.govresearchgate.net This highlights the potential of this chemical class in dermatological applications.

Anticoagulant Activity

Derivatives of the chromene family, particularly those based on the 4-hydroxycoumarin (B602359) structure, are well-known for their anticoagulant properties. hu.edu.jomabjournal.com These compounds often act as vitamin K antagonists, interfering with the synthesis of clotting factors. mabjournal.com Research into various chromene derivatives has revealed significant anticoagulant potential.

For instance, studies on 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones and related compounds have demonstrated noteworthy in vivo anticoagulant activity. nih.gov Molecular docking studies suggest that these compounds may interact with the active site of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. nih.gov

One study highlighted the potent anticoagulant effects of 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, which showed a higher prothrombin time (PT) than the standard anticoagulant warfarin (B611796). hu.edu.jo Similarly, research on biscoumarins, which are dimeric coumarin derivatives, has indicated promising anticoagulant activity, with some compounds substituted at the 7-position of the coumarin framework showing effects comparable to warfarin. ekb.eg

Anticoagulant Activity of Selected Chromene Analogues

| Compound | Key Findings | Reference |

|---|---|---|

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Showed higher anticoagulant activity (PT(s) 21.30) than warfarin (PT(s) 14.60). | hu.edu.jo |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Demonstrated a higher PT value than warfarin. | hu.edu.jo |

| 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones | Two compounds (2f and 2a) showed remarkable activity (PT=130s and PT=90s, respectively) at a concentration of 2mg/kg. | nih.gov |

Antioxidant Activity

The chromene ring system is a core component of various natural and synthetic compounds that exhibit significant antioxidant properties. researchgate.netmdpi.comnih.gov These compounds can neutralize harmful free radicals, which are implicated in a range of diseases.

Research has shown that the antioxidant activity of chromene derivatives is influenced by their structural features. For example, the presence of hydroxyl groups can enhance radical scavenging capabilities. nih.gov Studies on various 2H-chromene derivatives have demonstrated their ability to act as antioxidants through different mechanisms, including radical scavenging and metal chelation. eco-vector.comresearchgate.net

A study on angular 6-hydroxybenzo[f]chromene derivatives revealed that while some compounds showed moderate antioxidant activity, a dihydrocoumarin (B191007) analogue exhibited very good antioxidant properties. researchgate.net Another study on newly synthesized coumarin derivatives, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated their effectiveness in scavenging DPPH, hydrogen peroxide, and nitric oxide radicals. nih.gov

Antioxidant Activity of Selected Chromene Analogues

| Compound/Derivative Class | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-6-hydroxy-4-phenyl-4H-benzo[f]chromene-3-carbonitrile | ABTS scavenging assay | Showed 81.8% inhibition. | researchgate.net |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H2O2, NO radical scavenging | Demonstrated good antioxidant activity. | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H2O2, NO radical scavenging | Demonstrated good antioxidant activity. | nih.gov |

Antidiabetic Activity

Chromene derivatives have emerged as a promising class of compounds for the management of diabetes. rsc.orgnih.gov Their mechanisms of action often involve the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. rsc.orgrsc.org

A series of newly synthesized 6-sulfonamide-2H-chromene derivatives demonstrated significant inhibitory activity against α-amylase, with inhibitory percentages ranging from 93.4% to 96.6%. rsc.org Two derivatives, in particular, 3-cyano-2-imino-2H-chromene-6-sulfonamide and 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide, showed potent inhibition of both α-amylase and α-glucosidase. rsc.orgnih.gov Furthermore, some of these derivatives exhibited potential peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity, suggesting a role in improving insulin (B600854) sensitivity. rsc.orgrsc.org

Other studies have also highlighted the potential of chromen-2-one derivatives as antidiabetic agents, for instance, through the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net

Antidiabetic Activity of Selected Chromene Analogues

| Compound/Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 6-Sulfonamide-2H-chromene derivatives | α-Amylase inhibition | Inhibitory percentage of 93.4–96.6%. | rsc.org |

| 3-Cyano-2-imino-2H-chromene-6-sulfonamide | α-Amylase and α-Glucosidase inhibition | Showed the second most active inhibition among the synthesized derivatives. | rsc.orgnih.gov |

| 2-Oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Amylase and α-Glucosidase inhibition | Emerged as the most active hypoglycemic agent in the series. | rsc.orgnih.gov |

| Chromonyl-2,4-thiazolidinediones | Insulin release in INS-1 cells | Some compounds increased insulin release. | nih.gov |

Antiepileptic Activity

The search for new and effective antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those with a chromene core. researchgate.netnih.gov Research has shown that certain 2H-chromene based hydrazones possess anticonvulsant properties.

In studies using mouse models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, these hydrazones have demonstrated the ability to suppress seizures. researchgate.net While not always as potent as standard drugs like phenytoin (B1677684) and diazepam, some of these compounds showed significant protection against tonic hind limb extension and mortality in the MES test. researchgate.net They also increased the latency to clonic seizures in the scPTZ test, with minimal motor impairment observed at effective doses. researchgate.net

The structural features of these chromene derivatives, including substitutions on the chromene ring, appear to play a crucial role in their anticonvulsant activity. researchgate.net

Antiepileptic Activity of Selected 2H-Chromene Based Hydrazones

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2H-Chromene based hydrazones | Maximal Electroshock (MES) test | Showed 50% protection at doses of 30 mg/kg and 300 mg/kg and a tendency to alleviate mortality. | researchgate.net |

| 2H-Chromene based hydrazones | Subcutaneous Pentylenetetrazol (scPTZ) test | Increased the latency to the onset of clonic seizures and suppressed tonic hind limb extension and mortality at the highest doses. | researchgate.net |

Applications in Advanced Materials and Research Tools

Potential in Material Science

The chromene skeleton is a significant scaffold in the development of advanced materials due to its inherent chemical properties. researchgate.netresearchgate.net The introduction of specific substituents, such as the bromo and cyano groups in 6-bromo-2H-chromene-3-carbonitrile, can further tailor these properties for specialized applications.

While the broader class of chromene derivatives finds application in the formulation of pigments and other materials, the specific integration of this compound into coatings and polymers is an area of ongoing research. researchgate.netresearchgate.net The functional groups present on the molecule offer potential reaction sites for polymerization or for grafting onto other polymer backbones to modify surface properties or impart specific functionalities.

This compound serves as a key intermediate in organic synthesis. Its structure is a precursor for the creation of more complex, polycyclic, and heterocyclic molecules. mdpi.commdpi.com The bromo group can be functionalized through various cross-coupling reactions, while the nitrile group and the double bond in the pyran ring offer additional sites for chemical modification. This versatility allows chemists to build a diverse range of compounds from this single starting material. For instance, studies on related 6-bromo-chromene structures have shown their utility in synthesizing novel pyrazole (B372694) and isoxazole derivatives. mdpi.com

Development of Fluorescent Probes for Biological Imaging

The chromene framework is the backbone for a range of fluorescent molecules, making its derivatives highly valuable for biological applications. aip.orgaip.org Chromene-based compounds are known for their distinctive photophysical and chemical properties, which are essential for creating sensors and imaging agents. researchgate.net

The development of fluorescent probes is a critical area of biomedical research, enabling the visualization of biological processes in real-time. nih.gov Chromene derivatives have been successfully utilized to construct probes for detecting various biologically relevant analytes, including thiols, amino acids, and specific enzymes. aip.orgaip.org The fluorescence properties of the chromene scaffold can be finely tuned by altering the substituents on the ring system. oup.com The electron-withdrawing nature of the bromo and carbonitrile groups on this compound influences its electronic structure, which in turn affects its absorption and emission spectra. This makes it a candidate for the rational design of novel fluorescent probes with specific excitation and emission wavelengths tailored for biological imaging applications, including two-photon microscopy. aip.org

Use as Building Blocks in Organic Synthesis

In synthetic chemistry, organic building blocks are functionalized molecules used for the modular assembly of more complex molecular architectures. sigmaaldrich.com this compound is an exemplary building block due to its rigid bicyclic structure and multiple functionalization points. It provides a robust scaffold upon which chemists can elaborate to construct a wide array of novel compounds. mdpi.comresearchgate.net Its utility is demonstrated in the synthesis of various heterocyclic-fused chromene derivatives, which are of significant interest in medicinal chemistry and materials science. mdpi.com The reactivity of the chromene system allows for its participation in various synthetic transformations, including cyclization and annulation reactions, to yield complex molecular frameworks. acs.orgorganic-chemistry.org

Applications in Agricultural Chemicals (Pest Control, Crop Protection)

The chromene nucleus is a recognized scaffold in the design of agrochemicals. researchgate.netresearchgate.net Derivatives of chromene have been investigated for their potential use in pest control and crop protection. While specific research on the direct application of this compound in this sector is not extensively detailed, its structural similarity to other biologically active chromenes suggests its potential as a lead compound for the development of new agricultural agents. The synthesis of various functionalized chromenes is an active area of research, driven in part by the need for new and effective agrochemicals. researchgate.net

Dye and Pigment Precursors

Chromene derivatives have wide applications as pigments and are precursors to various dyes. researchgate.netresearchgate.net The extended π-system of the chromene core is a key feature of many chromophores. By chemically modifying this core, it is possible to create molecules that absorb and reflect specific wavelengths of light, a fundamental property of dyes and pigments. Research has demonstrated the synthesis of chromene-based azo chromophores, which are a well-known class of dyes. nih.gov The structure of this compound makes it a suitable precursor for such dyes, where the chromene moiety forms the core of the colored compound.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 57543-68-7 | guidechem.comcapotchem.com |

| Molecular Formula | C10H6BrNO | guidechem.comcapotchem.com |

| Molecular Weight | 236.06 g/mol | capotchem.com |

| Synonyms | 6-Bromo-3-cyano-2H-chromene, 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | guidechem.com |

Future Research Directions and Therapeutic Potential

Exploration of Efficacy and Mechanism of Action against Resistant Strains

A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) bacterial strains. The 3-nitro-2H-chromene scaffold, a close relative of 6-bromo-2H-chromene-3-carbonitrile, has shown considerable promise in addressing this threat. nih.gov Research into a series of 2-aryl-3-nitro-2H-chromene derivatives has demonstrated their potential against nosocomial infections caused by resistant Staphylococcus aureus and Staphylococcus epidermidis strains. nih.gov

In one study, mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity. However, the introduction of multiple halogen atoms onto the chromene scaffold led to a significant increase in potency. nih.gov Specifically, tri-halogenated 3-nitro-2H-chromenes exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL. nih.gov The standout compound in this series was 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s), which proved to be the most effective antibacterial agent against MDR strains of S. aureus (MIC of 4 μg/mL) and S. epidermidis (MIC of 1–4 μg/mL). nih.gov These findings underscore the potential of halogenated chromenes as a lead structure for developing new antibiotics to combat resistant bacteria. nih.gov

While direct studies on the mechanism of action for this compound are limited, related compounds have been investigated. For instance, 6-bromo-2-oxo-2H-chromene-3-carbonitrile showed moderate activity against Staphylococcus aureus, though its precise mechanism remains to be elucidated. smolecule.com Future research should focus on determining the specific molecular targets and mechanisms by which these compounds exert their antibacterial effects, particularly in resistant strains.

Table 1: Antibacterial Activity of Selected Halogenated 3-nitro-2H-chromenes

| Compound | Structure | Target Organism | MIC (μg/mL) | Citation |

|---|---|---|---|---|

| Mono-halogenated nitrochromenes | Varies | Staphylococcal strains | 8-32 | nih.gov |

| Tri-halogenated nitrochromenes | Varies | Staphylococcal strains | 1-8 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Multidrug-resistant S. aureus | 4 | nih.gov | |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Multidrug-resistant S. epidermidis | 1-4 | nih.gov |

Structural Modifications for Enhanced Potency and Selectivity

The this compound scaffold is highly amenable to structural modifications to enhance biological activity. The 6-position, in particular, has been identified as a key site for derivatization without losing affinity for biological targets. nih.gov This allows for a systematic exploration of structure-activity relationships (SAR).

Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene analogues as P2Y₆ receptor antagonists revealed that the 6-position is suitable for substitution with various groups, including other halogens and sterically extended chains. nih.gov The 6-bromo analogue itself was found to be similarly potent to the unsubstituted parent compound, indicating that this position can be modified to fine-tune properties. nih.gov For instance, the introduction of 6-ethynyl and trialkylsilyl-ethynyl groups at this position led to antagonists with enhanced potency. nih.gov

Further evidence for the importance of the 6-position comes from research on the anticancer properties of 2-glyco-3-nitro-2H-chromenes, where substitution with a halogen, such as bromine, at the C-6 position improved the potency against cancer cell lines. nih.gov Moreover, 3-acetyl-6-bromo-2H-chromen-2-one has been used as a versatile starting material to synthesize a variety of new heterocyclic compounds with potential antiproliferative activities. mdpi.com These modifications often involve creating complex fused-ring systems, demonstrating the synthetic utility of the bromo-chromene core. mdpi.com The potency of antibacterial agents is also heavily influenced by substitutions on the chromene ring, as seen with the superior activity of tri-halogenated derivatives compared to mono-halogenated ones. nih.gov

Development of Novel Therapeutic Agents

The chromene framework is a privileged scaffold in medicinal chemistry, serving as the basis for developing novel therapeutic agents for a wide range of diseases. nih.govnih.gov The unique structure of this compound makes it and its derivatives promising candidates for drug discovery programs.

Anticancer Agents: A series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles have been synthesized and shown to possess good cytotoxic activity against breast cancer cell lines (MDA-MB-231, MCF-7, and T47D), with potency comparable to or greater than the standard drug etoposide. nih.gov This suggests that chromene-carbonitriles containing a 4-(nitroalkyl) group could be a foundational structure for a new class of anticancer drugs. nih.gov

Anti-inflammatory and Neuroprotective Agents: Chromene derivatives have been developed as selective antagonists for the P2Y₆ receptor, which is a target for inflammatory, neurodegenerative, and metabolic diseases. nih.gov The ability to modify the chromene scaffold, particularly at the 6-position, allows for the optimization of antagonist affinity and selectivity, paving the way for new treatments in these therapeutic areas. nih.gov

Antimicrobial Agents: As discussed, the emergence of halogenated 3-nitro-2H-chromenes as potent agents against MDR bacteria highlights a critical area of development. nih.gov The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, in particular, is considered a strong lead compound for further development into a clinically useful antibiotic. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The discovery and optimization of chromene-based therapeutic agents are increasingly driven by a synergistic combination of computational and experimental techniques. This integrated approach accelerates the drug discovery process by providing insights into molecular interactions and guiding synthetic efforts.

Molecular docking, a key computational tool, has been used to predict the binding modes of novel chromene derivatives within the active sites of target enzymes, such as DNA gyrase B. islandarchives.ca These simulations help to rationalize the observed antimicrobial activity and provide a structural basis for designing more potent inhibitors. islandarchives.ca

Density Functional Theory (DFT) is another powerful method used to analyze the electronic and structural properties of chromene derivatives. rsc.org By calculating properties like frontier molecular orbitals (FMOs) and global reactivity parameters, researchers can compare theoretical outcomes with experimental data from techniques like X-ray crystallography and NMR. rsc.orgresearchgate.net This correlation helps in understanding the structure-property relationships that govern biological activity. rsc.org For example, conformational analysis using molecular mechanics calculations and NMR has been crucial in understanding how the specific three-dimensional shape of chromene-based antagonists contributes to their high-affinity binding to receptors. researchgate.net

The combined use of these computational studies with experimental synthesis and biological evaluation creates a powerful feedback loop for lead optimization, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold. rsc.org

Q & A

What are the common synthetic routes for 6-bromo-2H-chromene-3-carbonitrile, and how are reaction conditions optimized?

Basic

The synthesis typically involves cyclization of α-cyanocinnamonitrile precursors under reflux conditions. A base (e.g., pyridine) or acid catalyst may facilitate the reaction, with bromination introduced via electrophilic substitution or using brominated starting materials. For example, analogous chromene derivatives are synthesized via one-pot multicomponent reactions combining aldehydes, malononitrile, and β-naphthol in aqueous media, achieving yields >75% under optimized pH (8–10) and temperature (80–100°C) . Optimization involves varying solvents (e.g., ethanol vs. water), catalysts (e.g., piperidine), and reaction time (12–24 hrs), monitored by TLC or HPLC .

What purification techniques are recommended for isolating this compound?

Basic

Recrystallization from ethanol/water mixtures or toluene is effective due to the compound’s moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from byproducts like unreacted brominated intermediates. Purity (>95%) is confirmed via melting point analysis, NMR (e.g., absence of proton signals at δ 6.5–7.5 for residual aromatic precursors), and HPLC retention time matching .

How can the crystal structure of this compound be determined, and what challenges arise in refinement?

Advanced

Single-crystal X-ray diffraction (SCXRD) using CuKα radiation (λ = 1.54178 Å) at 100 K resolves the structure. SHELXL (via SHELXTL suite) refines atomic positions, with challenges including handling twinning or disorder in the bromine substituent. Hydrogen bonding networks (e.g., C–H···N interactions) are analyzed using Mercury software. Data-to-parameter ratios >15 ensure reliability, and R-factors <0.05 indicate high precision . For unstable crystals, low-temperature data collection (100 K) minimizes decomposition .

How does the bromine substituent influence the reactivity of this compound compared to non-halogenated analogs?

Advanced

The electron-withdrawing bromine at C6 decreases electron density at C3-CN, enhancing electrophilicity for nucleophilic additions (e.g., amines forming Schiff bases). Comparative DFT studies show a 0.15 eV lower LUMO energy vs. non-brominated analogs, accelerating Michael addition kinetics. However, steric hindrance from Br reduces regioselectivity in Diels-Alder reactions, requiring careful solvent choice (e.g., DMF over THF) .

What green chemistry approaches can optimize the synthesis of this compound?

Advanced

Microwave-assisted synthesis in water reduces reaction time (30 mins vs. 24 hrs) and improves yields (85–90%) by enhancing dielectric heating. Catalyst-free conditions using ionic liquids (e.g., [BMIM]BF₄) or ball milling achieve atom economies >80%. Life-cycle assessment (LCA) metrics show a 40% reduction in E-factor (waste/product ratio) compared to traditional methods .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced

Discrepancies between calculated and observed NMR shifts (e.g., C3-CN δC ~115 ppm vs. experimental δC 118 ppm) arise from solvent effects or tautomerism. Cross-validate using HMBC (to confirm CN connectivity) and IR (νC≡N ~2200 cm⁻¹). For conflicting mass spectra (e.g., [M+H]+ vs. [M+Na]+), high-resolution ESI-MS (error <2 ppm) clarifies molecular ion identity. Contradictions in XRD data (e.g., thermal motion artifacts) are addressed by refining anisotropic displacement parameters in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.